N-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)-2-methylpropan-2-amine hydrochloride
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Overview
Description
N-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)-2-methylpropan-2-amine hydrochloride is a synthetic organic compound It is characterized by the presence of a chlorinated benzyl group, a methoxy group, and a pyridinylmethoxy group attached to a benzylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)-2-methylpropan-2-amine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde and 2-methylpropan-2-amine.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with 2-methylpropan-2-amine in the presence of a suitable catalyst to form the intermediate benzylamine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)-2-methylpropan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)-2-methylpropan-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)-2-methylpropan-2-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)-1-phenylethanamine
- N’-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)-N,N-dimethylethane-1,2-diamine
- N-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)cyclopropanamine
Uniqueness
N-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)-2-methylpropan-2-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[[3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2.ClH/c1-18(2,3)21-11-14-8-15(19)17(16(9-14)22-4)23-12-13-6-5-7-20-10-13;/h5-10,21H,11-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIKYEOTXHSONT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C(C(=C1)Cl)OCC2=CN=CC=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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